Boc-ThionoLeu-1-(6-nitro)benzotriazolide
Overview
Description
Boc-ThionoLeu-1-(6-nitro)benzotriazolide is a synthetic compound with the chemical formula C₁₇H₂₃N₅O₄S and a molecular weight of 393.47 g/mol . It is primarily used in research and development settings, particularly in the fields of chemistry and biochemistry . The compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-ThionoLeu-1-(6-nitro)benzotriazolide typically involves the reaction of Boc-protected thionoleucine with 6-nitrobenzotriazole . The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The general steps include:
Protection of Thionoleucine: Thionoleucine is first protected with a Boc (tert-butoxycarbonyl) group to prevent unwanted side reactions.
Coupling Reaction: The Boc-protected thionoleucine is then reacted with 6-nitrobenzotriazole in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Purification: The resulting product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using efficient purification techniques, and ensuring compliance with safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
Boc-ThionoLeu-1-(6-nitro)benzotriazolide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the benzotriazole moiety is replaced by other nucleophiles.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The thiono group can be oxidized to a sulfoxide or sulfone.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly employed.
Major Products Formed
Substitution: The major products are derivatives where the benzotriazole group is replaced by the nucleophile.
Reduction: The major product is the corresponding amino derivative.
Oxidation: The major products are sulfoxides or sulfones, depending on the extent of oxidation.
Scientific Research Applications
Boc-ThionoLeu-1-(6-nitro)benzotriazolide has several applications in scientific research:
Mechanism of Action
The mechanism of action of Boc-ThionoLeu-1-(6-nitro)benzotriazolide involves its reactivity with nucleophiles and electrophiles. The compound can form stable intermediates with various biological molecules, making it useful in studying enzyme mechanisms and protein interactions . The nitro group can undergo reduction to form amino derivatives, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Boc-Leu-1-(6-nitro)benzotriazolide: Similar structure but lacks the thiono group.
Boc-ThionoVal-1-(6-nitro)benzotriazolide: Similar structure but with valine instead of leucine.
Boc-ThionoIle-1-(6-nitro)benzotriazolide: Similar structure but with isoleucine instead of leucine.
Uniqueness
Boc-ThionoLeu-1-(6-nitro)benzotriazolide is unique due to the presence of the thiono group, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly useful in specific synthetic and research applications .
Properties
IUPAC Name |
tert-butyl N-[(2S)-4-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepentan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4S/c1-10(2)8-13(18-16(23)26-17(3,4)5)15(27)21-14-9-11(22(24)25)6-7-12(14)19-20-21/h6-7,9-10,13H,8H2,1-5H3,(H,18,23)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAXTLKKSQZVKQ-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426520 | |
Record name | Boc-ThionoLeu-1-(6-nitro)benzotriazolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214750-70-6 | |
Record name | 1,1-Dimethylethyl N-[(1S)-3-methyl-1-[(6-nitro-1H-benzotriazol-1-yl)thioxomethyl]butyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=214750-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boc-ThionoLeu-1-(6-nitro)benzotriazolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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